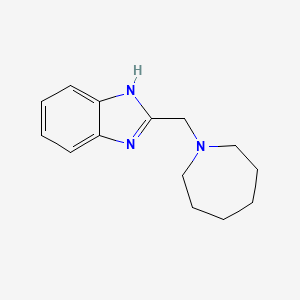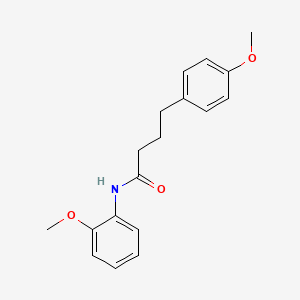
2-(1-azepanylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanylmethyl)-1H-benzimidazole, also known as ABZ, is a benzimidazole derivative that has been widely studied for its potential applications in scientific research. ABZ has a unique chemical structure that makes it a promising candidate for various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-(1-azepanylmethyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of microtubule assembly and the disruption of the cytoskeleton. 2-(1-azepanylmethyl)-1H-benzimidazole has been reported to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of various cellular processes, including cell division, intracellular transport, and cell signaling.
Biochemical and Physiological Effects
2-(1-azepanylmethyl)-1H-benzimidazole has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-(1-azepanylmethyl)-1H-benzimidazole has also been shown to affect various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Advantages and Limitations for Lab Experiments
2-(1-azepanylmethyl)-1H-benzimidazole has several advantages for lab experiments, including its high purity, stability, and solubility in water. 2-(1-azepanylmethyl)-1H-benzimidazole is also relatively inexpensive and easy to synthesize. However, 2-(1-azepanylmethyl)-1H-benzimidazole has some limitations, including its low bioavailability and its potential toxicity at high doses.
Future Directions
There are several future directions for 2-(1-azepanylmethyl)-1H-benzimidazole research, including its potential applications in drug development, cancer therapy, and neurodegenerative diseases. 2-(1-azepanylmethyl)-1H-benzimidazole derivatives with improved bioavailability and reduced toxicity could be developed for clinical use. Further studies are also needed to fully understand the mechanism of action of 2-(1-azepanylmethyl)-1H-benzimidazole and its potential applications in various scientific research fields.
Synthesis Methods
2-(1-azepanylmethyl)-1H-benzimidazole can be synthesized using various methods, including the reaction of 2-aminomethyl-1H-benzimidazole with azepane in the presence of a catalyst. Another method involves the reaction of 2-carboxybenzaldehyde with 1-azepanemethanamine in the presence of a reducing agent and a catalyst. Both methods have been reported to yield high purity 2-(1-azepanylmethyl)-1H-benzimidazole.
Scientific Research Applications
2-(1-azepanylmethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative diseases. 2-(1-azepanylmethyl)-1H-benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, 2-(1-azepanylmethyl)-1H-benzimidazole has been reported to have antiviral and antifungal properties. In neurodegenerative diseases, 2-(1-azepanylmethyl)-1H-benzimidazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(azepan-1-ylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-6-10-17(9-5-1)11-14-15-12-7-3-4-8-13(12)16-14/h3-4,7-8H,1-2,5-6,9-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCDXXHAYMTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanylmethyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)


![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

